

Unveiling the Kinase Selectivity of Ots964: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ots964	
Cat. No.:	B15608092	Get Quote

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed cross-reactivity profiling of **Ots964**, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) and Cyclin-Dependent Kinase 11 (CDK11), against a broad panel of human kinases. We present a comparative analysis with other known kinase inhibitors, supported by quantitative data and detailed experimental methodologies, to offer a clear perspective on its selectivity.

Ots964 has emerged as a significant tool compound and potential therapeutic agent due to its potent inhibition of TOPK and CDK11, kinases implicated in cancer cell proliferation and survival.[1][2] This guide delves into the specifics of its kinase inhibition profile, offering a valuable resource for evaluating its suitability for various research and drug development applications.

Kinase Inhibition Profile of Ots964

Ots964 demonstrates high affinity for its primary targets, with a reported IC50 of 28 nM for TOPK and a Kd of 40 nM for CDK11B.[3][4] To assess its selectivity, **Ots964** was profiled against a panel of 412 human kinases. At a concentration of 1 μ M, it inhibited only 11 kinases by more than 50%.[5] This indicates a high degree of selectivity.

For a clearer understanding of its off-target effects, the half-maximal inhibitory concentrations (IC50) for the most significantly inhibited kinases from this screen are presented below.



Kinase	IC50 (nM)	Primary Target(s)
ТОРК	28[3]	Cell cycle control, mitosis[6]
CDK11A	10[5]	Transcription, pre-mRNA splicing[7]
TYK2	207[5]	JAK-STAT signaling
PRK1	508[5]	Androgen receptor signaling
CDK9	538[5]	Transcription elongation

Table 1: In Vitro Inhibitory Activity of **Ots964** against Primary and Key Off-Target Kinases. Data compiled from multiple sources as cited.

Comparative Cross-Reactivity with Alternative Inhibitors

To provide a comprehensive evaluation, the selectivity of **Ots964** is compared with other inhibitors targeting TOPK and CDK11.

TOPK Inhibitors



Inhibitor	Primary Target IC50 (nM)	Key Off-Targets and Notes
Ots964	TOPK: 28[3]	Potent CDK11 inhibitor (Kd: 40 nM).[4] High selectivity across a broad kinase panel.[5]
OTS514	TOPK: 2.6[8]	A precursor to Ots964, also shows potent anti-myeloma activity.[8] Limited publicly available broad kinase screening data.
HI-TOPK-032	Not specified in nM	Reported as a specific TOPK inhibitor with little effect on ERK1, JNK1, or p38.[9] However, at 5 µM, it inhibits MEK1 by 40%.[10]

Table 2: Comparison of Ots964 with other TOPK inhibitors.

CDK11 Inhibitors

Inhibitor	Primary Target IC50 (nM)	Key Off-Targets and Notes
Ots964	CDK11A: 10[5]	Potent TOPK inhibitor (IC50: 28 nM).[3]
Flavopiridol	CDK9: 3, CDK1: 30, CDK2: 170, CDK4: 60, CDK6: 100	A broad-spectrum CDK inhibitor.[11] Also inhibits other kinases like GSK-3β (IC50: 280 nM).[11]
ZNL-05-044	CDK11A: 230, CDK11B: 270	Shows significantly improved kinome-wide selectivity over earlier diaminothiazole scaffolds.[3]

Table 3: Comparison of **Ots964** with other CDK11 inhibitors.

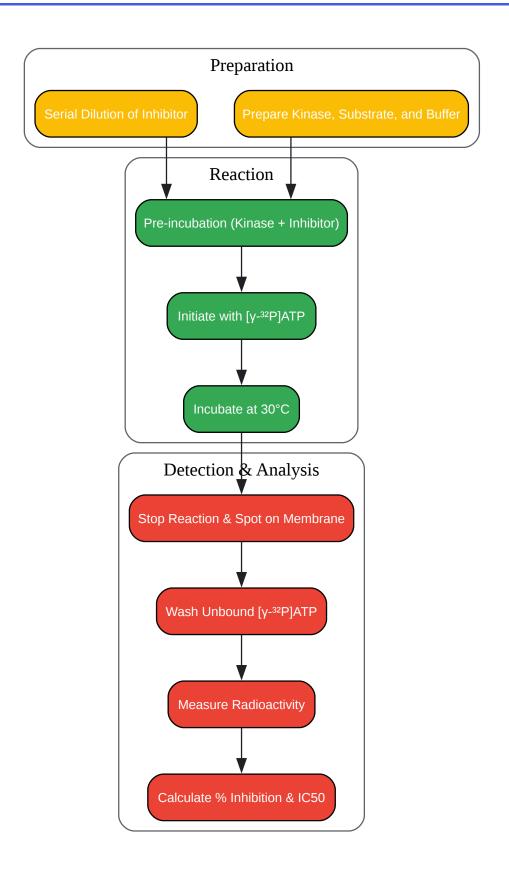


Check Availability & Pricing

Signaling Pathways

To visualize the biological context of **Ots964**'s primary targets, the following diagrams illustrate the signaling pathways of TOPK and CDK11.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK11 complexes promote pre-mRNA splicing PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]
- 6. revvity.com [revvity.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of Ots964: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608092#cross-reactivity-profiling-of-ots964-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com